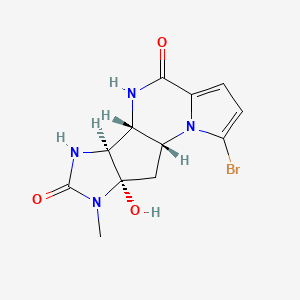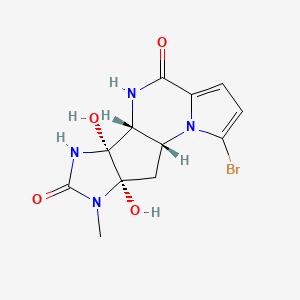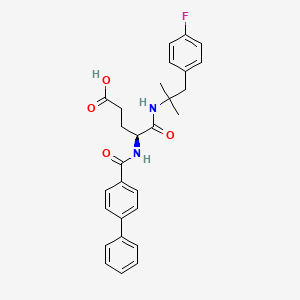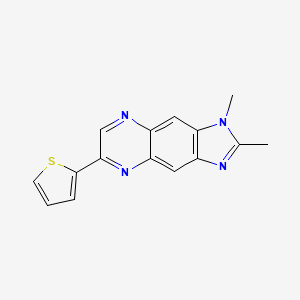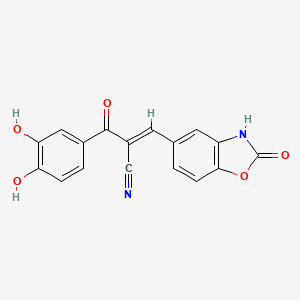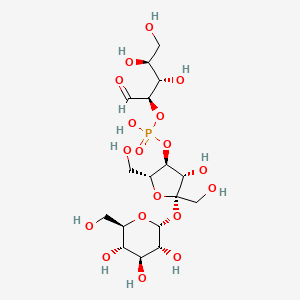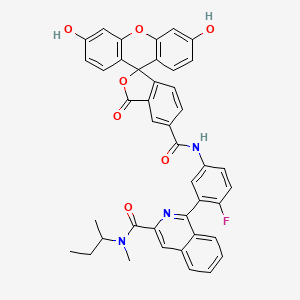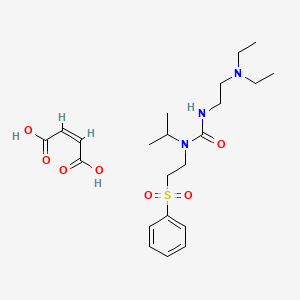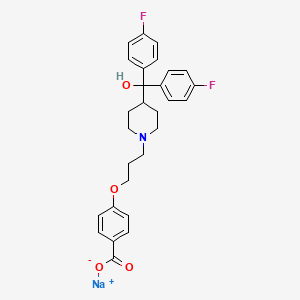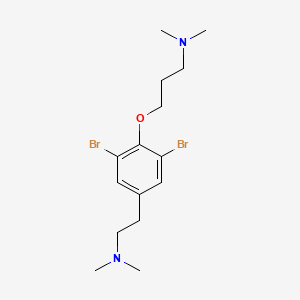
Aplysamine-1
Overview
Description
Aplysamine is a bromotyrosine alkaloid isolated from marine sponges, particularly from the species Pseudoceratina purpurea. This compound has garnered significant interest due to its diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
Aplysamine can be synthesized from commercially available tyramine. The synthesis involves several steps, including bromination, protection of the amino group, and coupling reactions. The amino function is protected as a Boc group, and subsequent steps involve the formation of monobromophenol and dibromophenol derivatives .
Industrial Production Methods
Continuous flow chemistry has been explored as a novel technology for the synthesis of marine drugs, including aplysamine. This method offers advantages such as higher yields, fewer reaction steps, and scalability . For example, aplysamine was obtained with a 46% overall yield in four steps using continuous flow chemistry .
Chemical Reactions Analysis
Types of Reactions
Aplysamine undergoes various chemical reactions, including:
Oxidation: Aplysamine can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the bromine atoms or other functional groups.
Substitution: Halogen substitution reactions are common, where bromine atoms can be replaced with other halogens or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Halogen exchange reactions often use reagents like sodium iodide in acetone.
Major Products Formed
The major products formed from these reactions include various brominated and non-brominated derivatives, which can exhibit different biological activities .
Scientific Research Applications
Chemistry: Used as a precursor for synthesizing other bromotyrosine derivatives.
Biology: Studied for its role in marine sponge defense mechanisms.
Industry: Potential applications in the development of new pharmaceuticals and bioactive compounds.
Mechanism of Action
Aplysamine exerts its effects through several molecular targets and pathways. It is known to interact with histamine receptors, particularly the histamine H3 receptor, which plays a role in various physiological processes . Additionally, aplysamine’s brominated phenol structure allows it to interact with cellular membranes and proteins, leading to its diverse biological activities .
Comparison with Similar Compounds
Aplysamine is part of a family of bromotyrosine derivatives, which include compounds like purpurealidin E, dispyrin, and fistularin-3 . These compounds share similar structural motifs but differ in their specific biological activities and potency. For example:
Purpurealidin E: Known for its anti-HIV activity.
Dispyrin: Exhibits anti-methicillin-resistant Staphylococcus aureus activity.
Fistularin-3: Found in higher concentrations in healthy sponges and has antibacterial properties.
Aplysamine stands out due to its unique combination of anticancer, antimicrobial, and anti-inflammatory properties, making it a versatile compound for various applications .
Properties
Molecular Formula |
C15H24Br2N2O |
|---|---|
Molecular Weight |
408.17 g/mol |
IUPAC Name |
3-[2,6-dibromo-4-[2-(dimethylamino)ethyl]phenoxy]-N,N-dimethylpropan-1-amine |
InChI |
InChI=1S/C15H24Br2N2O/c1-18(2)7-5-9-20-15-13(16)10-12(11-14(15)17)6-8-19(3)4/h10-11H,5-9H2,1-4H3 |
InChI Key |
LWENJEAGCYZOBC-UHFFFAOYSA-N |
SMILES |
CN(C)CCCOC1=C(C=C(C=C1Br)CCN(C)C)Br |
Canonical SMILES |
CN(C)CCCOC1=C(C=C(C=C1Br)CCN(C)C)Br |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Aplysamine, Aplysamine-1 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


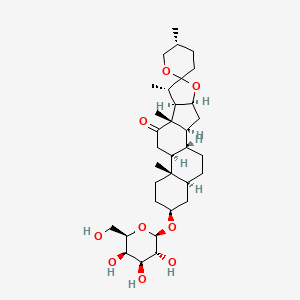
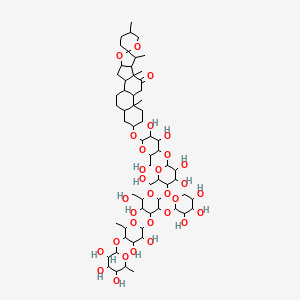
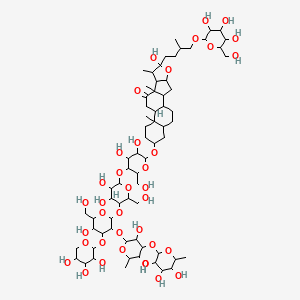
![2-Ethoxy-4-[2-[[3-methyl-1-(2-piperidin-1-ylphenyl)butyl]amino]-2-oxoethyl]benzoic acid](/img/structure/B1665065.png)
